2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol
Overview
Description
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol is a compound that belongs to the class of thiadiazoles, which are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. The compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related thiadiazole compounds involves the condensation of different aldehydes with amino-thiadiazoles. For instance, the Schiff base ligand 2-[5-(Pyridin-2-ylmethylene)-amino]1,3,4-thiadiazol-2-yl-phenol was synthesized by condensing 2-pyridine carboxaldehyde with 2-amino-5-phenyl-1,3,4-thiadiazol in an alcoholic solution . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases prepared from 2-amino-5-alkyl(aryl)-1,3,4-thiadiazoles and salicylaldehyde . These methods could potentially be adapted for the synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been studied using various spectroscopic techniques. For example, the Schiff base ligand and its metal complexes were characterized using FTIR, UV-Vis absorption, elemental analysis, thermal analysis, 1H-NMR, and mass spectroscopy . X-ray diffraction methods have also been employed to determine the crystal structure of related compounds, providing detailed information about bond lengths, bond angles, and intermolecular interactions .
Chemical Reactions Analysis
The thiadiazole compounds exhibit the ability to form complexes with various metal ions, such as Co(II), Ni(II), Cu(II), and Zn(II) . These complexes are formed through the coordination of the ligand to the metal ions, resulting in dinuclear complexes with a formula of M2L2. The reactivity of these compounds suggests that 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol could also form metal complexes, which could be of interest for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The synthesized compounds and their metal complexes have been studied for their spectroscopic and thermodynamic properties . The fungicidal activity of some thiadiazole derivatives has also been evaluated, with certain compounds showing moderate activity against plant pathogens . These properties are crucial for understanding the potential applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol in various domains.
Scientific Research Applications
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Compounds including 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazole-2-yl} phenol, a derivative of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been synthesized and evaluated for significant antibacterial activity against S. aureus (gram-positive) and E.coli (gram-negative) bacteria, as well as antifungal activity against A. niger fungi (Hussain, Sharma, & Amir, 2008).
Photodynamic Therapy for Cancer
- Photodynamic Therapy Application : A derivative, incorporated into zinc phthalocyanine, demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are very important for Type II mechanisms in photodynamic therapy, particularly for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antidepressant Agents
- Synthesis and Biological Activities : The therapeutic effects of 1,3,4-thiadiazole derivatives, including those related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been studied for a range of conditions such as inflammation, pain, or hypertension. These compounds have diverse applications as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents (Ameen & Qasir, 2017).
Corrosion Inhibition
- Inhibition of Corrosion of Iron : Derivatives like 4-(2-aminothiazole-4-yl)-phenol, related to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been studied for their corrosion inhibition performances on iron metal. These studies involved density functional theory calculations and molecular dynamics simulations (Kaya et al., 2016).
Antitubercular Agents
- Development of Antitubercular Agents : Phenothiazine and 1,3,4-thiadiazole hybrid derivatives have been designed and synthesized, showing significant inhibition activity against Mycobacterium tuberculosis. This points to potential applications of 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol derivatives in treating tuberculosis (Ramprasad, Nayak, & Dalimba, 2015).
Synthesis of Schiff Bases and Metal Complexes
- Schiff Base Ligands and Metal Complexes : The Schiff base ligand derived from 2-[5-(Pyridin-2-ylmethylene)-amino] 1,3,4-thiadiazol-2-yl-phenol, similar in structure to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, has been used to prepare metal complexes with Co(II), Ni(II), Cu(II), and Zn(II). These complexes were characterized for their electronic and magnetic properties, suggesting applications in material sciences or catalysis (Shaalan et al., 2018).
Antimicrobial Agents
- Synthesis and Antibacterial Activities : New derivatives of 1,3,4-thiadiazole, including those similar to 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, have been synthesized and exhibited antibacterial activity against various microorganisms like Staphylococcus aureus and Escherichia coli (Atta et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-3-1-2-4-6(5)12/h1-4,12H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGMYJKHGDYTGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425697 | |
Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | |
CAS RN |
85003-78-7 | |
Record name | Phenol, 2-(5-amino-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40425697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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